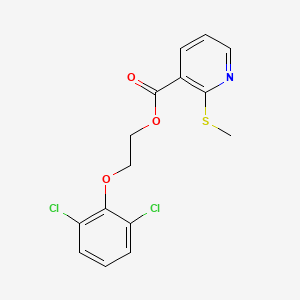

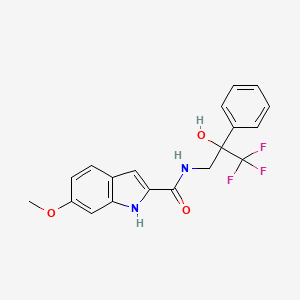

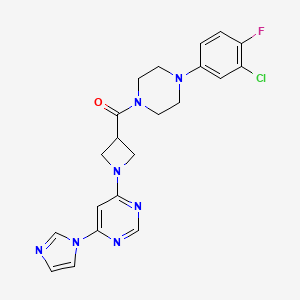

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide” is a compound that belongs to the class of thiazoles, which are important heterocyclic compounds . Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Cancer Treatment

One study identified a compound structurally related to N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide as a potent inhibitor of kinesin spindle protein (KSP), with significant implications for cancer treatment. This compound exhibited both biochemical potency and suitable pharmaceutical properties for clinical development, arresting cells in mitosis and inducing cellular death, potentially offering a new avenue for cancer therapy (Theoclitou et al., 2011).

Synthetic Chemistry

Another study focused on the synthesis of 2,4-diphenyl thiazole analogs, which are important intermediates with multiple biological properties. This research provides a new protocol for synthesizing these analogs, suggesting potential applications in diverse fields including pharmaceuticals and material science (Zhang et al., 2020).

Neurology and Imaging

Research on novel positron emission tomography ligands related to this compound for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain suggests applications in neurology and imaging. These studies could aid in understanding brain disorders and developing new therapeutic approaches (Fujinaga et al., 2012).

Anticonvulsant Agents

A study synthesized derivatives of a similar compound as anticonvulsant agents, targeting benzodiazepine receptors. Some synthesized compounds showed considerable anticonvulsant activity, indicating potential use in treating seizure disorders (Faizi et al., 2017).

Endocrine Disruption

Investigation into benzophenone derivatives, related to the compound of interest, revealed their role as endocrine disruptors, highlighting the need for further studies on their impact on human and wildlife health (Molina-Molina et al., 2008).

Diabetes Treatment

Another study discovered N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally similar to the compound, showing potential as antihyperglycemic and antihyperlipidemic agents. This suggests possible applications in the treatment of type 2 diabetes (Henke et al., 1998).

Corrosion Inhibition

Research on thiazoles as corrosion inhibitors of copper indicates potential applications in industrial settings, particularly in protecting metal surfaces (Farahati et al., 2019).

Polymer Synthesis

The synthesis of novel aromatic polyimides using derivatives of this compound suggests applications in material science, particularly in the development of new polymers with specific properties (Butt et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide are both Gram-negative and Gram-positive bacteria . The compound has shown potent antibacterial activity against these targets .

Mode of Action

This compound interacts with its bacterial targets by penetrating their cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the creation of pores in bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells . The compound also shows negligible haemolytic activity towards human red blood cells (RBCs) .

Action Environment

It is known that the compound’s antibacterial activity is potent against both gram-negative and gram-positive bacteria , suggesting that it may be effective in a variety of environments where these bacteria are present.

Propriétés

IUPAC Name |

4-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-17(2)18-8-10-19(11-9-18)23-16-30-25(26-23)27-24(28)20-12-14-22(15-13-20)29-21-6-4-3-5-7-21/h3-17H,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZAUOIBRFKPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)